molecular formula C15H24ClNO3 B2863831 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid CAS No. 435341-88-1

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid

Cat. No.: B2863831
CAS No.: 435341-88-1
M. Wt: 301.81
InChI Key: ZUPDPZNSHYTEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid” is a chemical compound with the molecular formula C15H23NO3 . It’s often used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 265.35 g/mol . The compound also has a hydrochloride form, with a molecular weight of 301.81 g/mol .

Scientific Research Applications

  • Synthesis of Tetrahydroisoquinolinones : Research by Kandinska, Kozekov, and Palamareva (2006) involved the synthesis of new tetrahydroisoquinolinones, incorporating pharmacophoric substituents. The study detailed a reaction pathway involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to various tetrahydroisoquinolinones, which are of pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).

  • Decarboxylative Coupling : A study by Neely and Rovis (2014) explored the decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to provide substituted pyridines. This research demonstrates the use of carboxylic acids as traceless activating groups in the synthesis of pyridines, indicating potential applications in organic synthesis and pharmaceutical chemistry (Neely & Rovis, 2014).

  • Synthesis of Antiprotozoal Agents : Ismail et al. (2004) synthesized compounds with furan-based structures for use as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential in the development of new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

  • Synthesis of Pyrrolidin-2-ones : Ebrik et al. (1998) worked on the synthesis of N-substituted pyrrolidin-2-ones, cyclic analogues of baclofen and of 3-(5-methoxybenzo-[b]furan-2-yl)-γ-aminobutyric acid. This research contributes to the understanding of cyclic analogues of significant neuroactive compounds (Ebrik, Rigo, Vaccher, Vaccher, Flouquet, Debaert, & Berthelot, 1998).

  • Spectroscopic Study of Furan Ring Containing Organic Ligands : Patel (2020) investigated the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, examining their antimicrobial activities. This study highlights the significance of furan derivatives in the development of new antimicrobial agents (Patel, 2020).

  • Production of Hydroxymethylfurfural from Fructose : Román‐Leshkov, Chheda, and Dumesic (2006) developed a process for the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a furan derivative, which has potential applications as a renewable biomass resource substitute for petroleum-based products (Román‐Leshkov, Chheda, & Dumesic, 2006).

  • Antioxidative Activity of Heterocyclic Compounds in Coffee Volatiles : Yanagimoto, Lee, Ochi, and Shibamoto (2002) examined the antioxidative activity of heterocyclic compounds, including furans, found in Maillard reaction products in coffee volatiles. This research contributes to understanding the health benefits and chemical properties of coffee and similar products (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

Safety and Hazards

As with any chemical, it’s important to handle “5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid” with care. Always follow safety guidelines and use appropriate personal protective equipment. For specific safety information, please refer to the MSDS .

Future Directions

The future directions of this compound largely depend on the results of ongoing research. As of now, it’s primarily used for research purposes .

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10(2)8-13-12(9-16-6-4-5-7-16)14(15(17)18)11(3)19-13/h10H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZKLDYJMQRCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)CC(C)C)CN2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963024
Record name 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-88-1
Record name 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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